

Spectroscopic Profile of 3-Iodo-2-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Iodo-2-methylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Iodo-2-methylphenol**. Due to the limited availability of experimental spectra in public databases, this guide leverages predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, alongside characteristic infrared (IR) absorption frequencies and anticipated mass spectrometry (MS) fragmentation patterns based on analogous compounds. This document also outlines detailed experimental protocols for acquiring such spectra, serving as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Iodo-2-methylphenol**. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Spectral Data for 3-Iodo-2-methylphenol

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.3	Doublet of Doublets	1H	Ar-H
~7.1 - 6.9	Triplet	1H	Ar-H
~6.8 - 6.6	Doublet of Doublets	1H	Ar-H
~5.0 - 6.0	Singlet (broad)	1H	OH
~2.4	Singlet	3H	CH ₃

Table 2: Predicted ¹³C NMR Spectral Data for 3-Iodo-2-methylphenol

Solvent: CDCl₃, Reference: TMS (δ = 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~155	C-OH
~140	C-I
~130	Ar-CH
~128	Ar-CH
~125	C-CH ₃
~115	Ar-CH
~20	CH ₃

Table 3: Characteristic Infrared (IR) Absorption Frequencies for 3-Iodo-2-methylphenol

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3600 - 3200	Strong, Broad	O-H Stretch	Phenolic OH
3100 - 3000	Medium	C-H Stretch	Aromatic
2960 - 2850	Medium	C-H Stretch	Methyl
1600 - 1450	Medium-Strong	C=C Stretch	Aromatic Ring
1260 - 1180	Strong	C-O Stretch	Phenolic
~800 - 600	Strong	C-I Stretch	Aryl Iodide

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for 3-Iodo-2-methylphenol

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
234	Molecular Ion [M] ⁺
219	[M - CH ₃] ⁺
107	[M - I] ⁺
94	[M - I - CH ₃ + H] ⁺ (Cresol fragment)
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **3-Iodo-2-methylphenol**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Iodo-2-methylphenol** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Iodo-2-methylphenol**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **3-Iodo-2-methylphenol** sample directly onto the ATR crystal.

- Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or the KBr pellet.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Iodo-2-methylphenol**.

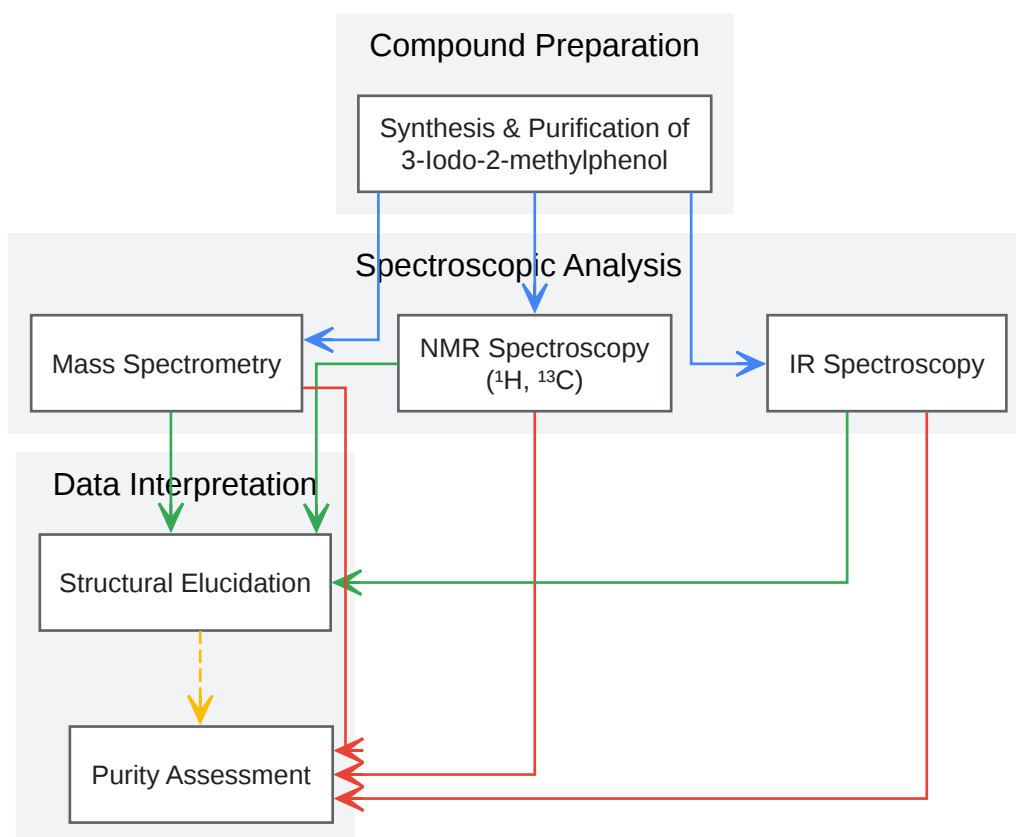
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe or dissolution in a suitable solvent for injection via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can be used.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.

- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Iodo-2-methylphenol**.



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Caption: General workflow for the spectroscopic characterization of **3-Iodo-2-methylphenol**.

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